molecular formula C14H17ClN4O B1417780 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1000933-05-0

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No.: B1417780
CAS No.: 1000933-05-0
M. Wt: 292.76 g/mol
InChI Key: HBWOWMZZTRGUAG-UHFFFAOYSA-N
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Description

The compound 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine features a piperazine ring connected via an ethyl chain to a 1,2,4-oxadiazole heterocycle substituted at the 3-position with a 4-chlorophenyl group. This structure combines the electron-withdrawing properties of the chlorophenyl group with the hydrogen-bonding capacity of the oxadiazole and the basicity of the piperazine moiety, making it a candidate for diverse pharmacological applications, including receptor modulation .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10(19-8-6-16-7-9-19)14-17-13(18-20-14)11-2-4-12(15)5-3-11/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWOWMZZTRGUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Derivatives

Several established methods exist for synthesizing 1,2,4-oxadiazole derivatives, which form a core structural component of the target compound. Predominantly, these methods involve the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides and nitriles.

2.1 Amidoxime Heterocyclization
The most common approach involves using amidoximes and carboxylic acid derivatives. This method, initially introduced by Tiemann and Krüger, results in the formation of products when amidoximes and acyl chlorides react.

Entry Reactants Conditions Observations
1 Amidoximes and acyl chlorides Formation of two products; improvements seen with TBAF or pyridine as catalysts
2 Amidoximes and carboxylic acid esters EDC, DCC, CDI, TBTU, or T3P Utilized with methyl and ethyl esters, activated carboxylic acid, or carboxylic acid anhydrides
3 Amidoximes and acyl chlorides/carboxylic acid esters MWI, NH4F/Al2O3 or K2CO3 Short reaction time, good yields for 3,5-disubstituted-1,2,4-oxadiazoles
4 Aryl-nitrile and hydroxylamine hydrochloride MWI, MgO or CH3COOH or KF Simple two-step procedure
5 Amidoximes and carboxylic acids methyl or ethyl esters NaOH/DMSO, RT Moderate to long reaction time (4–24h) with poor to excellent yields (11–90%)
6 Amidoximes and carboxylic acids Vilsmeier reagent Good to excellent yields (61–93%), one-pot synthesis
7 gem-dibromomethylarenes with amidoximes Excellent yields (∼90%), long reaction time, complicated purification
8 Nitroalkenes with arenes and nitriles TfOH Excellent yields (∼90%), short reaction time (10 min), usage of a superacid requires resistant starting materials
9 Disubstituted-2H-azirines with nitrosoarenes Visible light, 9-mesityl-10-methylacridinium perchlorate (PC) Moderate yields (35–50%), “green chemistry” approach

2.2 1,3-Dipolar Cycloaddition
This method involves the 1,3-dipolar cycloaddition of nitrile oxides and nitriles. The reaction can lead to the formation of 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides through nitrile oxide dimerization, which can be unfavorable.

Synthesis of Piperazine Intermediates

Piperazines are essential heterocyclic compounds, with 1,4-N,N-substituted piperazine compounds being crucial pharmaceutical intermediates for synthesizing drugs such as aripiprazole.

3.1 Method for Synthesizing Piperazine-Based Drug Intermediates
A method for synthesizing piperazine-based drug intermediates involves the following steps:

  • Reacting diethanolamine with thionyl chloride to produce bis(2-chloroethyl)methylamine hydrochloride. The reaction solvent of this step is CHCl3.
  • Reacting 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to produce 1-(3-chlorophenyl)piperazine hydrochloride. The reaction solvent of this step is xylene.
  • Reacting 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane to produce 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. The reaction temperature for this step is between 0 to 10 °C.

This synthetic route is noted for being simple, easy to operate, and having mild reaction conditions, leading to high product purity.

General Procedure for the Synthesis of N-[2-(2-Hydrazineyl-2-ox]acetamide

  • (1) (0.022 mol, 5.21 g) and hydrazine monohydrate (0.044 mol, 2.20 g) were dissolved in 70 mL of ethanol.
  • For 5 h, the mixture was mixed at room temperature.
  • TLC verified that the reaction was completed.
  • The precipitate was filtered off.
  • Ethanol was used to recrystallize the raw material.

General Procedure for the Synthesis of the N-[2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide

  • N-(2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide (2 ) (0.017 mol, 3.87 g), carbon disulfide (0.025 mol, 1.90 g), and potassium hydroxide (0.025 mol, 1.40 g) in ethanol (50 mL) was refluxed.
  • After cooling, the mixture was acidified using a solution of hydrochloric acid.
  • After being filtered out, the solid was cleaned with water and dried.
  • Ethanol was used to crystallize the product.

General Procedure for the Synthesis of the 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Derivatives

  • N-[2-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)phenyl]acetamide (3 ) (0.014 mol, 3.73 g) and the equivalent chloro arylacetamide derivatives were dissolved in 50 mL of acetone.
  • Potassium carbonate (0.014 mol, 1.93 g) was added into the flask, and then the mixture was stirred at room temperature for 3–6 h.
  • The TLC method was used to verify that the reaction was completed.
  • The substance was cleaned with water and filtered once the solvent had evaporated to a dry state.
  • From ethanol, the main product was recrystallized.

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C22H25ClN4O2
Molecular Weight : 412.9 g/mol
IUPAC Name : 3-(4-chlorophenyl)-5-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-1,2,4-oxadiazole

The compound features a piperazine ring linked to a 1,2,4-oxadiazole moiety substituted with a chlorophenyl group. The oxadiazole ring is notable for its diverse biological activities, including antimicrobial and anticancer properties.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting that 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine could also possess similar activities.
  • Anticancer Properties : The oxadiazole moiety has been associated with anticancer activity. Compounds containing this structure have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Neuropharmacology

The piperazine component of the compound has been linked to neuropharmacological effects. Studies suggest that piperazine derivatives can influence neurotransmitter systems and may be explored for their potential in treating neurological disorders such as anxiety and depression .

Enzyme Inhibition

Research has demonstrated that compounds containing the oxadiazole structure can act as enzyme inhibitors. For instance, studies on related compounds indicate their ability to inhibit acetylcholinesterase and urease enzymes, which are relevant in treating Alzheimer’s disease and managing urea levels in patients with kidney issues .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

This table summarizes the antimicrobial activity of related compounds, providing insight into the potential efficacy of this compound against common pathogens.

Case Study: Anticancer Activity

A case study conducted on a series of oxadiazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. The synthesized compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against various cancer cell lines when compared to standard chemotherapeutic agents . This suggests that similar investigations on the target compound could yield promising results.

Comparison with Similar Compounds

Comparison with Structural Analogues

Variations in the Linker Chain

Methylene vs. Ethylene Linkers
  • 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1170477-01-6):
    This analogue replaces the ethyl chain with a methylene group, reducing conformational flexibility. The shorter linker may limit binding to deeper receptor pockets but improve metabolic stability due to reduced susceptibility to oxidative cleavage .
  • 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride: Retains the ethyl linker but substitutes the 4-chlorophenyl group with a benzyl moiety. The benzyl group enhances lipophilicity (logP ~3.5 vs.
Table 1: Linker Chain Comparisons
Compound Linker Substituent logP (Predicted) Key Feature
Target Compound Ethyl 4-Chlorophenyl 3.0 Balanced flexibility and stability
1-{[3-(4-Chlorophenyl)methyl]piperazine Methyl 4-Chlorophenyl 2.8 Higher metabolic stability
1-[1-(3-Benzylethyl)piperazine Ethyl Benzyl 3.5 Enhanced lipophilicity

Substituent Variations on the Oxadiazole Ring

Electron-Withdrawing vs. Aromatic Groups
  • 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride: Replaces 4-chlorophenyl with a thiophene ring.
  • 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride :
    Directly attaches piperazine to the oxadiazole via a methyl group. The absence of a linker reduces steric hindrance, which may enhance binding to flat receptor surfaces .
Table 2: Substituent Comparisons
Compound Substituent Key Interaction Pharmacological Implication
Target Compound 4-Chlorophenyl σ-Receptor binding Potential antipsychotic activity
Thiophene-substituted analogue Thiophen-3-yl π-π stacking Improved solubility in polar media
Benzyl-substituted analogue Benzyl Hydrophobic interactions Enhanced CNS penetration

Piperazine Modifications

N-Substituents and Salt Forms
  • 1-{[3-(4-Chlorophenyl)oxadiazolyl]methyl}piperazine free base :
    The absence of a hydrochloride salt lowers aqueous solubility (logS ~-4.0 vs. ~-3.5 for HCl salt), affecting bioavailability .

Receptor Binding and Selectivity

  • The 4-chlorophenyl group in the target compound may enhance σ-receptor affinity, as observed in structurally related piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine in ) .
  • Ethyl linkers, compared to methyl, allow better accommodation in the hydrophobic pockets of dopamine transporters, as suggested by cocaine receptor studies .

Biological Activity

1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It features a piperazine moiety linked to a 1,2,4-oxadiazole ring, which is known for various biological properties including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H15ClN4O
  • Molecular Weight : 270.74 g/mol

The structure consists of a piperazine ring substituted with an ethyl group and a 4-chlorophenyl group attached to a 1,2,4-oxadiazole unit.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole and piperazine moieties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens:

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans12.0
Aspergillus niger24.0

The antifungal activity suggests potential applications in treating fungal infections .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes:

  • Acetylcholinesterase (AChE) : IC50 = 3.14 µM
  • Urease : IC50 = 5.67 µM

These inhibitory effects indicate potential therapeutic applications in neurodegenerative diseases and as urease inhibitors for treating urinary tract infections .

Study on Antibacterial Activity

A study conducted by Wani et al. (2017) synthesized several derivatives of piperazine and evaluated their antibacterial activity. The derivatives exhibited varying degrees of effectiveness against different bacterial strains. The study found that modifications on the piperazine ring significantly influenced the antibacterial potency of the compounds .

Research on Enzyme Inhibition

Another significant study explored the enzyme inhibitory activity of oxadiazole derivatives. The results indicated that compounds with both piperazine and oxadiazole functionalities demonstrated substantial inhibition of AChE and urease, suggesting their potential as dual-action agents in pharmacotherapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the oxadiazole ring by cyclizing a nitrile precursor with hydroxylamine. Next, introduce the ethyl-piperazine moiety through nucleophilic substitution or reductive amination. A reference protocol involves reacting 1-(4-chlorobenzyl)piperazine derivatives with acyl chlorides under basic conditions (e.g., DCM with DIEA) to form stable intermediates . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as piperazine reactivity is sensitive to steric hindrance .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : The oxadiazole proton (H-5) typically resonates at δ 8.5–9.0 ppm in CDCl₃, while piperazine protons appear as multiplets between δ 2.5–3.5 ppm .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) should match the molecular formula C₁₇H₁₉ClN₄O (calc. 340.1152) .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Refer to SDS guidelines for piperazine derivatives:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter may trigger respiratory irritation) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can structural analogs inform SAR studies for this compound?

  • Methodological Answer : Compare bioactivity data of analogs like 1-(4-chlorophenyl)piperazine (psychoactive) and kinase inhibitors containing oxadiazole motifs . Key modifications to explore:

  • Oxadiazole substitution : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Piperazine functionalization : Introduce acetyl or benzyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like serotonin receptors or carboxylesterases .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer : Design orthogonal assays to validate findings:

  • In vitro : Test receptor binding (e.g., 5-HT₂A) using radioligand displacement assays (IC₅₀ values) .
  • In silico : Perform QSAR modeling to correlate structural descriptors (e.g., polar surface area, H-bond donors) with activity .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) to rule out degradation artifacts .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Solubility : Introduce hydrophilic groups (e.g., -OH, -COOH) via piperazine N-alkylation while monitoring ClogP (target <3) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Oxadiazole rings are generally resistant to CYP450 oxidation, but piperazine N-dealkylation may occur .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

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